methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative with the molecular formula C₂₅H₂₁ClN₂O₅S and a molecular weight of 496.96 g/mol. The compound features a thiazine ring fused with a benzene ring, substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 2,4-dimethylphenylamino-acetyl moiety at position 2. It exhibits 95% purity and is investigated for anticancer, antimicrobial, and neuroprotective activities .
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5S/c1-16-9-11-21(17(2)13-16)28-23(30)15-29-25(26(31)34-3)24(18-7-5-4-6-8-18)20-14-19(27)10-12-22(20)35(29,32)33/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVYMNPKFPSDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS Number: 1114651-19-2) is a complex organic compound with notable biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a benzo[e][1,2]thiazine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 511.0 g/mol. The structural complexity contributes to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that modify existing scaffolds to enhance biological activity. For instance, derivatives of benzothiazine have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. A common synthetic route includes the reaction of appropriate amines with carboxylic acid derivatives under controlled conditions to yield the desired thiazine derivatives .
Anticancer Activity
Research indicates that compounds within the benzothiazine class exhibit significant anticancer properties. For instance, studies have shown that related thiazine compounds can decrease cell viability in various cancer cell lines, such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The introduction of specific substituents on the thiazine ring can enhance or reduce cytotoxicity against these cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | |
| Compound B | A549 | 31.9 | |
| Methyl Thiazine Derivative | Caco-2 | 27.2 |
Antiviral Activity
In addition to anticancer effects, some benzothiazine derivatives have been evaluated for antiviral activity, particularly against HIV. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
The biological activity of this compound may be attributed to its ability to interact with specific cellular receptors or enzymes involved in disease processes. The thiazine moiety is crucial for binding interactions that lead to its therapeutic effects.
Case Studies
Recent studies have highlighted the efficacy of benzothiazine derivatives in preclinical models:
- Study on Anticancer Efficacy : A derivative was tested against Caco-2 cells and showed a significant reduction in cell viability (39.8% compared to control), indicating potential as a chemotherapeutic agent .
- Antiviral Screening : Another study demonstrated that certain modifications to the thiazine structure could enhance antiviral properties against HIV, suggesting a pathway for further drug development .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pharmacological Properties
- 3-Methoxy vs. 2,4-Dimethyl Substitution : The methoxy group in the analog increases polarity and solubility but may reduce metabolic stability compared to the hydrophobic 2,4-dimethylphenyl group in the target compound.
- Positional Isomerism : The 3-methylphenyl derivative shows stronger anti-inflammatory effects, suggesting that substituent position critically modulates target engagement.
Halogen and Heterocyclic Modifications
Table 2: Halogen and Ring System Comparisons
| Compound Name | Halogen/Modification | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | Cl at position 6 | 496.96 | Electrophilic chlorine enhances reactivity |
| 6-Chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide | F at phenyl, methoxybenzyl | 430.88 | Improved kinase inhibition (e.g., EGFR) |
| 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Cl at position 7, methyl | 258.73 | Potent catalytic activity in reactions |
- Fluorine vs. Chlorine : The fluorophenyl analog exhibits higher binding affinity to kinases, likely due to fluorine’s electronegativity and small atomic radius.
- Chlorine Position : Moving chlorine from position 6 (target compound) to 7 alters steric interactions, reducing steric hindrance in enzymatic pockets.
Functional Group Replacements
Table 3: Functional Group Impact on Activity
- Trifluoromethyl Group : The CF₃ group in improves pharmacokinetics by resisting oxidative metabolism, a feature absent in the target compound.
- Hydroxy vs. Carboxylate : The 4-hydroxy derivative forms intramolecular hydrogen bonds, stabilizing its conformation for anti-inflammatory activity.
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Donating Groups : The 2,4-dimethylphenyl group (electron-donating) in the target compound enhances lipophilicity, favoring blood-brain barrier penetration for neuroprotection. In contrast, electron-withdrawing groups like trifluoromethyl improve stability but reduce membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
